Ácido Fusídico 3-Ceto

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

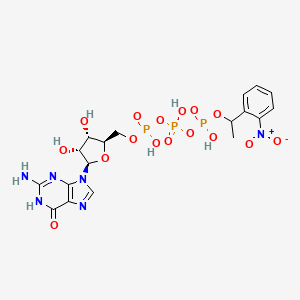

3-Keto Fusidic Acid is a naturally occurring compound found in various plants, with a wide range of potential applications in the medical, agricultural, and industrial fields. It is a derivative of fusidic acid, a naturally occurring antibiotic, and is produced through a synthetic process. 3-Keto Fusidic Acid has been studied for its potential use in the treatment of various infections, as well as its ability to inhibit certain enzymes. In

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

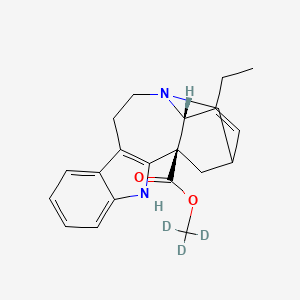

El ácido fusídico 3-ceto es un metabolito activo del antibiótico ácido fusídico {svg_1} {svg_2} {svg_3}. Se ha encontrado que es efectivo contra M. tuberculosis, con una concentración inhibitoria mínima (MIC99) de 1.25 µM {svg_4} {svg_5} {svg_6}.

Terapia Combinada

La terapia combinada ha sido reconocida como una estrategia considerable que podría mejorar la influencia terapéutica de los agentes antibacterianos {svg_7}. En un estudio, la acción antibacteriana de compuestos de origen natural como el ácido fusídico y el aceite esencial de canela se combinaron para obtener efectos sinérgicos {svg_8}.

Formulación de Nanoemulsión

Se desarrolló una nanoemulsión distintiva utilizando aceite de canela cargado con ácido fusídico {svg_9}. Esta nanoemulsión se integró en una base de gel para proporcionar una aplicación tópica óptima {svg_10}.

Examen Físico de la Formulación

La formulación de nanoemulsión demostró un pH (6.32), viscosidad (12,680 cP) y extensibilidad (56.7 mm) que son aceptables para la aplicación tópica {svg_11}.

Estudio de Liberación In Vitro

La liberación in vitro de la formulación de nanoemulsión se pudo extender durante 6 horas, proporcionando 52.0% {svg_12}.

Estudio de Estabilidad

La formulación fue estable en ambas condiciones de prueba (temperatura ambiente y temperatura del refrigerador) durante un máximo de 3 meses de almacenamiento {svg_13}.

Mecanismo De Acción

Target of Action

3-Keto Fusidic Acid is an active metabolite of Fusidic Acid . The primary target of 3-Keto Fusidic Acid is the bacterial protein synthesis machinery, specifically the elongation factor G (EF-G) in the ribosome .

Mode of Action

3-Keto Fusidic Acid interferes with bacterial protein synthesis by preventing the translocation of EF-G from the ribosome . This inhibition of protein synthesis leads to the bacteriostatic effect of the compound, preventing bacterial growth while the immune system clears the infection .

Biochemical Pathways

It is known that the compound disrupts protein synthesis, which is a crucial process for bacterial survival and replication . This disruption affects various downstream effects, including the inhibition of bacterial growth .

Pharmacokinetics

It is known that the compound is an active metabolite of fusidic acid . Fusidic Acid is often used topically in creams and eyedrops, but may also be given systemically as tablets or injections . The ADME properties of 3-Keto Fusidic Acid and their impact on bioavailability remain to be elucidated.

Result of Action

The primary result of the action of 3-Keto Fusidic Acid is the inhibition of bacterial growth. By interfering with protein synthesis, the compound prevents bacteria from replicating, allowing the immune system to clear the infection .

Action Environment

The action of 3-Keto Fusidic Acid can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and efficacy . Additionally, the compound’s stability may be affected by storage conditions

Análisis Bioquímico

Biochemical Properties

3-Keto Fusidic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit protein synthesis by binding the elongation factor G-GDP .

Cellular Effects

The cellular effects of 3-Keto Fusidic Acid are primarily related to its antimicrobial activity. It has been found to be effective against M. tuberculosis

Molecular Mechanism

The molecular mechanism of action of 3-Keto Fusidic Acid is similar to that of fusidic acid, from which it is derived. Fusidic acid acts by inhibiting translocation during protein synthesis . It is likely that 3-Keto Fusidic Acid exerts its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules and changes in gene expression.

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of 3-Keto Fusidic Acid in animal models, studies on fusidic acid have shown that it is poorly absorbed after oral administration in rats, although limited absorption occurred in guinea pigs, mice, and rabbits .

Metabolic Pathways

It is known that fusidic acid is a metabolite of 3-Keto Fusidic Acid .

Subcellular Localization

It is known that fusidic acid, from which 3-Keto Fusidic Acid is derived, is often used topically in creams and eyedrops, suggesting that it may be localized to the cell surface .

Propiedades

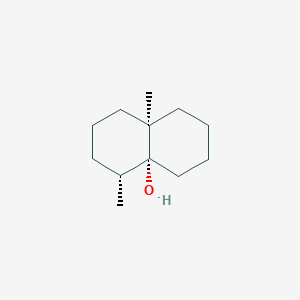

IUPAC Name |

(2Z)-2-[(4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-oxo-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-22,24-25,27,34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,24+,25-,27-,29-,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKASDKLVVYODQ-UKHRKFAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1=O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1=O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4680-37-9 |

Source

|

| Record name | 3-Didehydrofusidic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAN8V57VRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the relationship between 3-Keto Fusidic Acid and the "Epidermophyton factor" (EPF)?

A1: Research in the 1960s investigated the production of antibiotics by the fungus Epidermophyton floccosum. This research led to the identification of a substance termed "Epidermophyton factor" (EPF). Comparative chromatography and chemical analysis revealed that EPF shared similarities with known steroid antibiotics, particularly Fusidic Acid. [] While chemically similar to Fusidic Acid, EPF was determined to be less acidic and not identical to 3-Keto Fusidic Acid, Helvolic Acid, or Cephalosporin P1. [] This suggests that EPF may be a closely related compound but distinct from 3-Keto Fusidic Acid.

Q2: Does exposure to the pesticide Thiram affect 3-Keto Fusidic Acid levels in chickens?

A2: A recent study investigated the impact of Thiram, a pesticide, on the liver metabolism of chickens using metabolomics analysis. [] The study identified 62 downregulated metabolites in Thiram-exposed chickens, and 3-Keto Fusidic Acid was among them. [] While the study doesn't delve into the specific mechanisms behind this downregulation, it highlights a potential link between Thiram exposure and altered 3-Keto Fusidic Acid levels in chickens. This finding underscores the broader impact of pesticide exposure on animal metabolism and warrants further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

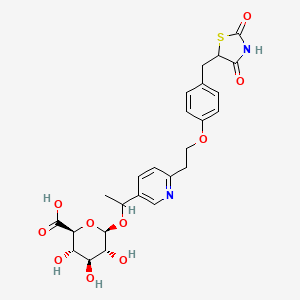

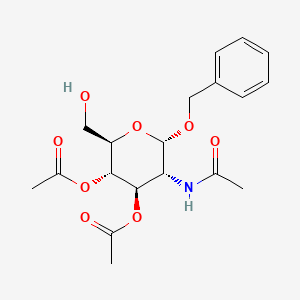

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)